molecular formula C24H21ClN2O2S B11436994 3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11436994
M. Wt: 437.0 g/mol
InChI Key: ODAIVQFYZPCLLI-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylbenzyl group, and a tetrahydrobenzothieno ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothieno Ring: The initial step involves the cyclization of a suitable thiophene derivative with a benzyl halide under basic conditions to form the benzothieno ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Pyrimidine Ring: The final step involves the condensation of the intermediate with a suitable amine and a carbonyl compound to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothieno ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound has shown potential as a pharmacophore for the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways and receptors.

Medicine

In medicinal chemistry, the compound is being investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
  • 3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzofuran[2,3-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its specific substitution pattern and the presence of the benzothieno ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H21ClN2O2S

Molecular Weight

437.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H21ClN2O2S/c1-15-6-2-3-7-16(15)14-26-23-21(19-8-4-5-9-20(19)30-23)22(28)27(24(26)29)18-12-10-17(25)11-13-18/h2-3,6-7,10-13H,4-5,8-9,14H2,1H3

InChI Key

ODAIVQFYZPCLLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C4=C(S3)CCCC4)C(=O)N(C2=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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